(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Description
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Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-18-7-8-19-20(14-18)28-22(24-19)26-11-9-25(10-12-26)21(27)17-6-5-15-3-1-2-4-16(15)13-17/h5-8,13-14H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGOSPFTJQUQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound comprises several key structural elements:
- Piperazine Ring : Known for various pharmacological activities.
- Fluorobenzo[d]thiazole Moiety : Enhances lipophilicity and biological activity.
- Tetrahydronaphthalene Group : Contributes to the overall hydrophobic character.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit a range of biological activities. The following table summarizes the potential pharmacological effects associated with the structural components of this compound:
| Component | Biological Activity |
|---|---|
| 6-Fluorobenzo[d]thiazole | Antimicrobial, anticancer |
| Piperazine derivatives | Antidepressant, anxiolytic |
| Tetrahydronaphthalene | Antitumor activity |
The precise mechanism of action for This compound is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets such as enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may act as an antagonist or inhibitor for certain biological processes.
Case Studies
- Antitumor Activity : In a study examining various piperazine derivatives, compounds structurally related to this one exhibited significant cytotoxicity against human breast cancer cells. For instance, a derivative showed an IC50 value of 18 µM, comparable to established chemotherapeutic agents like Olaparib (IC50 = 57.3 µM) .
- Tyrosinase Inhibition : Another study focused on piperazine-based compounds demonstrated that certain derivatives could inhibit tyrosinase activity effectively. A competitive inhibitor was found to have an IC50 of 0.18 µM against tyrosinase from Agaricus bisporus, significantly outperforming the reference compound kojic acid (IC50 = 17.76 µM) .
Synthesis and Modifications
The synthesis of This compound typically involves multi-step reactions. Key steps include:
- Formation of the piperazine derivative from 6-fluorobenzo[d]thiazole.
- Introduction of the tetrahydronaphthalene moiety via acylation or similar reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
